molecular formula C9H20N2 B14371982 N-Cyclopentyl-1,4-butanediamine CAS No. 90853-11-5

N-Cyclopentyl-1,4-butanediamine

Cat. No.: B14371982
CAS No.: 90853-11-5
M. Wt: 156.27 g/mol
InChI Key: DBOGQEAEUIUOBK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-1,4-butanediamine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopentyl group attached to a 1,4-butanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1,4-butanediamine typically involves the reaction of cyclopentylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopentylamine attacks the bromine atoms of 1,4-dibromobutane, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound can involve biocatalytic processes. For example, the biocatalytic production of N-protected precursors of 1,4-butanediamine, followed by deprotection, can yield the desired compound . This method is advantageous due to its potential for scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1,4-butanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-1,4-butanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1,4-butanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopentyl-1,4-butanediamine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

90853-11-5

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N'-cyclopentylbutane-1,4-diamine

InChI

InChI=1S/C9H20N2/c10-7-3-4-8-11-9-5-1-2-6-9/h9,11H,1-8,10H2

InChI Key

DBOGQEAEUIUOBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCCCN

Origin of Product

United States

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